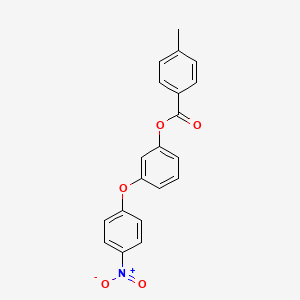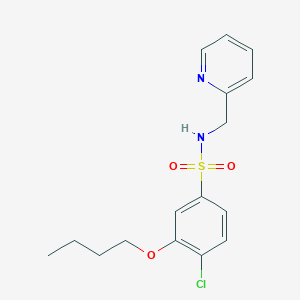
3-(4-nitrophenoxy)phenyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-nitrophenoxy)phenyl 4-methylbenzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound is known for its unique chemical properties and has been the subject of several research studies to explore its potential uses.
Wirkmechanismus
The exact mechanism of action of 3-(4-nitrophenoxy)phenyl 4-methylbenzoate is not fully understood, but it is believed to interact with specific enzymes and proteins in the body, leading to its observed effects. In the case of its anti-inflammatory and analgesic properties, it is thought to inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. Its herbicidal and insecticidal properties are thought to be due to its ability to interfere with specific metabolic pathways in target organisms.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-nitrophenoxy)phenyl 4-methylbenzoate can have a range of biochemical and physiological effects on living organisms. In animal studies, it has been shown to reduce inflammation and pain, as well as exhibit antipyretic properties. It has also been shown to have herbicidal and insecticidal effects on target organisms. However, more studies are needed to fully understand its effects on living organisms and its potential toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-nitrophenoxy)phenyl 4-methylbenzoate in lab experiments is its unique chemical properties, which make it a useful tool for studying specific biological processes. Additionally, its availability and relatively low cost make it an attractive option for researchers. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-nitrophenoxy)phenyl 4-methylbenzoate. One area of interest is its potential use in the development of new drugs for the treatment of inflammatory and pain-related conditions. Additionally, further research is needed to fully understand its herbicidal and insecticidal properties and its potential use in agriculture. Finally, more studies are needed to fully understand its potential toxicity and its effects on living organisms.
Synthesemethoden
The synthesis of 3-(4-nitrophenoxy)phenyl 4-methylbenzoate involves a multi-step process that starts with the reaction of 4-nitrophenol and 3-bromophenol to form 3-(4-nitrophenoxy)phenol. This intermediate compound is then reacted with 4-methylbenzoyl chloride to produce 3-(4-nitrophenoxy)phenyl 4-methylbenzoate. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, it has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs. In the field of agrochemicals, it has been shown to have herbicidal and insecticidal properties, which can be used to protect crops from pests and weeds. Additionally, the compound has been explored for its potential uses in materials science, including the development of new polymers and coatings.
Eigenschaften
IUPAC Name |
[3-(4-nitrophenoxy)phenyl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-14-5-7-15(8-6-14)20(22)26-19-4-2-3-18(13-19)25-17-11-9-16(10-12-17)21(23)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOUTUXTJLVLMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Nitrophenoxy)phenyl] 4-methylbenzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-ethyl-1-piperazinyl)phenyl][1,2,5]thiadiazolo[3,4-h]quinolin-6-amine](/img/structure/B4973524.png)
![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B4973527.png)
![4-(7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B4973535.png)

![1-[3-(2,5-dimethylphenoxy)propyl]piperidine](/img/structure/B4973542.png)


![3-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4973559.png)
![N-[(1-{[1-(3-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B4973560.png)

![5-(5-bromo-2-fluorobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4973577.png)
![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4973586.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4973594.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4973613.png)